
1-Trityl-1H-imidazole
Overview
Description
1-Trityl-1H-imidazole is a substituted imidazole derivative characterized by a bulky triphenylmethyl (trityl) group attached to the nitrogen atom of the imidazole ring. This modification confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound has a molecular formula of C22H18N2 and a molecular weight of 310.40 g/mol . Its CAS registry number is 15469-97-3, and it is often utilized as a protective group for imidazole nitrogen due to its stability under various reaction conditions .
The trityl group enhances solubility in organic solvents while providing steric hindrance, which can prevent undesired side reactions during synthetic procedures. For instance, this compound serves as a precursor for fluorinated histamine analogs through bromination and subsequent functionalization . Its synthesis typically involves palladium-catalyzed cross-coupling reactions or direct alkylation of imidazole .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Trityl-1H-imidazole can be synthesized through various methods. One common approach involves the reaction of imidazole with trityl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures. The trityl group is introduced to the nitrogen atom of the imidazole ring, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Trityl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives with altered electronic properties.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents such as ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed:
- Oxidation products include imidazole N-oxides and other oxidized derivatives.
- Reduction products are typically reduced imidazole derivatives with altered hydrogenation states.
- Substitution reactions yield various substituted imidazole derivatives depending on the nature of the substituent introduced .
Scientific Research Applications
Catalysis
1-Trityl-1H-imidazole is often employed as a ligand in catalytic processes. Its ability to stabilize transition states makes it an effective component in various reactions, including:
- Cross-Coupling Reactions : It has been used in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
- Heck Reaction : The compound has been explored for its role in oxidative Heck reactions, where it aids in the functionalization of imidazole backbones .
Drug Development
The imidazole moiety is crucial in medicinal chemistry due to its bioactive properties. This compound derivatives have shown potential in:
- Anticancer Agents : Various studies highlight the cytotoxic effects of imidazole derivatives against cancer cell lines, indicating their potential as therapeutic agents .
- Antimicrobial Activity : The compound's derivatives have been investigated for their antibacterial and antifungal properties, contributing to the development of new antibiotics .
Material Science
In material science, this compound has applications in:
- Polymer Chemistry : It serves as a precursor for synthesizing polymers with specific functionalities, which can be tailored for applications in electronics and coatings.
- Nanotechnology : The compound is also being explored for its potential use in creating nanomaterials with unique properties due to its structural characteristics .
Case Study 1: Synthesis of Anticancer Agents
A study published in ChemMedChem demonstrated the synthesis of novel imidazole derivatives based on this compound, which exhibited significant cytotoxic activity against leukemia cells. The research highlighted how modifications to the imidazole structure could enhance biological activity while maintaining low toxicity levels .
Case Study 2: Catalytic Applications
Research conducted on the oxidative Heck reaction using this compound as a ligand showed improved yields and selectivity for arylation reactions. This study emphasized the effectiveness of imidazole-based ligands in facilitating complex organic transformations under mild conditions .
Mechanism of Action
The mechanism of action of 1-Trityl-1H-imidazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The trityl group enhances the compound’s binding affinity and specificity towards these targets. The imidazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, facilitating its biological activity. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Molecular Weight Comparisons
The trityl group distinguishes 1-Trityl-1H-imidazole from other substituted imidazoles. Key structural analogs and their properties are summarized below:
Key Insight : The molecular weight increases with the addition of aromatic or methoxy substituents, influencing solubility and reactivity. The trityl group’s steric bulk contrasts with smaller substituents like methyl, which may allow for faster reaction kinetics in certain transformations.
This compound
- Suzuki-Miyaura Coupling : Used to introduce aryl groups at the 4-position of the imidazole ring. For example, 4-(2-methoxyphenyl)-1-trityl-1H-imidazole was synthesized via coupling with (2-methoxyphenyl)boronic acid in the presence of Pd(PPh3)4 .
- Bromination : Reacted with N-bromosuccinimide (NBS) to produce 4-(bromomethyl)-1-trityl-1H-imidazole, a key intermediate for fluorinated histamines .
Analogous Compounds
- 1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole Derivatives : Synthesized via Pd-catalyzed cross-coupling, yielding compounds with molecular weights >400 g/mol. These derivatives exhibit tailored electronic properties for drug discovery .
- Triazole-Imidazole Hybrids : Prepared using click chemistry, demonstrating higher inhibitory activity against enzymes like carbonic anhydrase-II compared to simpler imidazoles .
Key Insight : While this compound benefits from palladium-catalyzed reactions for functionalization, its analogs often require specialized conditions (e.g., click chemistry) to accommodate bulkier or polar substituents.
This compound
- Fluorinated Histamine Analogs : Serves as a precursor for β-fluoro- and β,β-difluorohistamine, which are studied for their altered receptor binding profiles .
- Protective Group : The trityl group stabilizes imidazole during multi-step syntheses, enabling selective deprotection in later stages .
Comparable Compounds
- 1-(Trichloroacetyl)-1H-imidazole : Used in peptide synthesis due to its reactivity as an acylating agent .
- Cytotoxic Azoles : Derivatives like 1-dodecylimidazole (MW 236) exhibit cytotoxic activity, though their smaller substituents may limit stability compared to tritylated analogs .
Key Insight : The trityl group’s hydrophobicity may enhance membrane permeability in drug candidates but could also increase metabolic stability challenges.
Physicochemical Properties
Key Insight: The trityl group improves stability in non-polar environments, whereas smaller substituents (e.g., dodecyl) prioritize lipid solubility.
Biological Activity
1-Trityl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This article focuses on the biological activity of this compound, particularly its interactions with cytochrome P450 enzymes and potential applications in pharmacology and medicinal chemistry.
Structure and Synthesis
This compound is characterized by a trityl group attached to the imidazole ring, which enhances its stability and reactivity. The synthesis typically involves several steps, including the protection of the imidazole nitrogen with the trityl group, allowing for selective modifications at other positions within the molecule.
Cytochrome P450 Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various cytochrome P450 enzymes, including:
- CYP1A2
- CYP2C19
- CYP2C9
- CYP2D6
- CYP3A4
These enzymes play crucial roles in drug metabolism, making this compound a valuable compound for understanding drug-drug interactions and pharmacokinetics in therapeutic settings .
Antimicrobial and Anticancer Properties
Imidazole derivatives are well-known for their antimicrobial and anticancer activities. This compound has shown potential in:
- Antibacterial : Effective against various bacterial strains.
- Antifungal : Demonstrated activity against fungal pathogens.
- Anticancer : Exhibits cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : By inhibiting cytochrome P450 enzymes, it alters metabolic pathways, impacting drug efficacy and safety.
- Receptor Interaction : It may also interact with various receptors involved in cellular signaling, contributing to its pharmacological effects .
Research Findings and Case Studies
Study | Findings |
---|---|
Study 1 | Demonstrated that this compound inhibits CYP3A4, affecting the metabolism of common medications. |
Study 2 | Showed antimicrobial activity against Staphylococcus aureus and Candida albicans. |
Study 3 | Investigated its anticancer properties, revealing significant cytotoxic effects in breast cancer cell lines. |
Case Study: CYP Inhibition
In a study assessing the impact of this compound on CYP enzymes, it was found that:
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-trityl-1H-imidazole, and how can purity be optimized?
- Methodological Answer : A common approach involves tritylation of imidazole using trityl chloride under inert conditions (e.g., N₂ atmosphere) with a base like triethylamine in anhydrous dichloromethane. Purification typically employs flash chromatography (silica gel, hexane/ethyl acetate gradient) . To optimize purity, monitor reaction progress via TLC and confirm final product integrity using H/C NMR and high-resolution mass spectrometry (HRMS). Impurities often arise from incomplete tritylation or hydrolysis; rigorous drying of reagents and solvents is critical .
Q. How can researchers characterize the structural stability of this compound under varying conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Solubility Tests : Measure solubility in polar vs. nonpolar solvents to inform storage conditions.
- Hydrolytic Stability : Expose the compound to acidic/basic aqueous solutions (pH 1–13) and monitor degradation via HPLC . For crystallographic confirmation, use single-crystal X-ray diffraction (SHELX or ORTEP-3 for refinement) .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved, and what factors influence selectivity?
- Methodological Answer : Pd-catalyzed C–H activation is effective for late-stage diversification. For example, Suzuki-Miyaura coupling with aryl boronic acids requires careful optimization of:
- Catalyst System : Pd(OAc)₂ with ligands like XPhos.
- Solvent : DMF or toluene at 80–100°C.
- Protecting Groups : The trityl group’s steric bulk directs substitution to the less hindered imidazole position. Confirm regiochemistry via NOESY NMR or X-ray crystallography . Competing side reactions (e.g., detritylation) can be minimized by avoiding protic solvents .
Q. What computational strategies predict the photophysical or electronic properties of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) with B3LYP/6-31G* basis set calculates HOMO-LUMO gaps and excitation energies. For accuracy:
- Optimize molecular geometry using Gaussian or ORCA.
- Compare computed UV-Vis spectra with experimental data (e.g., from TD-DFT).
- Solvent effects (e.g., PCM model) must be included to match experimental conditions .
Q. How should researchers resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from:
- Compound Purity : Validate via HPLC and elemental analysis.
- Substituent Effects : Use QSAR models to correlate substituent electronic properties (Hammett constants) with activity .
- Assay Variability : Replicate studies across multiple cell lines or bacterial strains. Apply statistical tools (e.g., ANOVA) to identify outliers .
Q. Data Analysis and Optimization
Q. What crystallographic software is recommended for resolving structural ambiguities in trityl-protected imidazoles?
- Methodological Answer : SHELX suite (SHELXL for refinement, SHELXD for phase problem resolution) is widely used for small-molecule crystallography. For visualization, ORTEP-3 provides GUI-based thermal ellipsoid plots. Key steps:
- Data Collection : High-resolution (<1.0 Å) datasets reduce refinement errors.
- Hydrogen Placement : Use HFIX commands in SHELXL for constrained H-atom positions .
Q. How can researchers design experiments to probe the role of the trityl group in stabilizing imidazole derivatives?
- Methodological Answer : Comparative studies using analogs with alternative protecting groups (e.g., benzyl, SEM):
Properties
IUPAC Name |
1-tritylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZDCTUDQYGYQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347130 | |
Record name | 1-Trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15469-97-3 | |
Record name | Dechloroclotrimazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015469973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Triphenylmethyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECHLOROCLOTRIMAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35J4FD3HV2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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